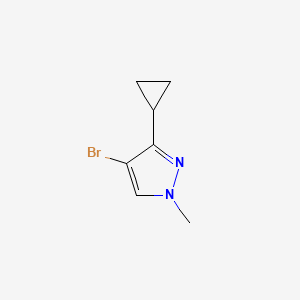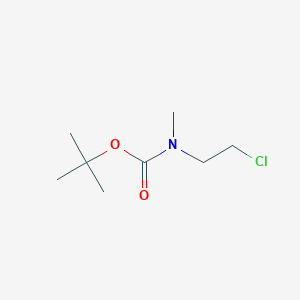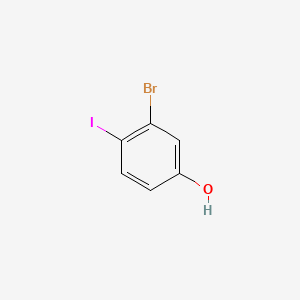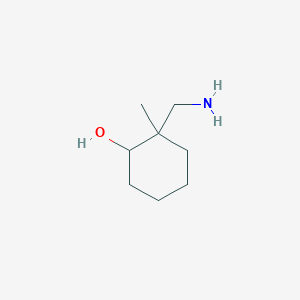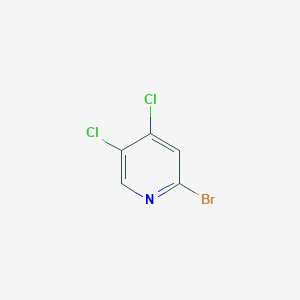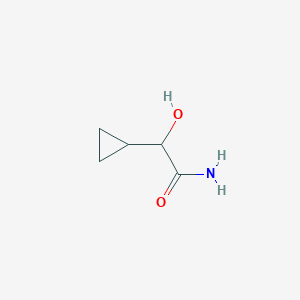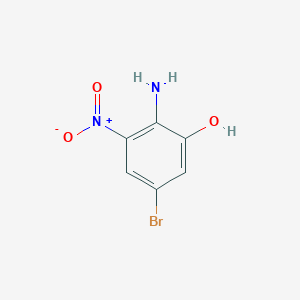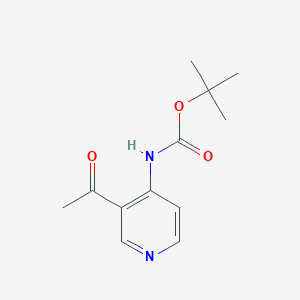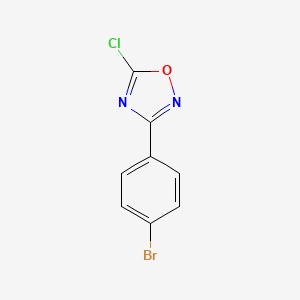
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole involved the use of a new key intermediate in the synthesis of heterocyclic liquid crystals . Another study reported the synthesis of a related compound using reagents and reaction conditions such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, and L-valine/NaOH .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole are not detailed, reactions of related compounds have been described. For instance, the formation of hydrazone derivatives of 4-bromophenylacetic acid involves refluxing the methyl ester with hydrazine .Scientific Research Applications
Optical Nonlinearity and Optoelectronic Applications
A study focused on the synthesis of 1,3,4-oxadiazole derivatives, including those with bromophenyl groups, revealed their significant potential in optoelectronics due to their optical nonlinearity. The open-aperture z-scan experiment demonstrated that these compounds, particularly one with a Bromine constituent, could serve as optical limiters at certain wavelengths, highlighting their application in optoelectronic devices and materials (Chandrakantha et al., 2011).
Fluorescent Chemosensors for Ion Detection
Oxadiazole derivatives have also been explored for their sensing capabilities, especially as fluorescent chemosensors for detecting fluoride ions. Novel polymers incorporating oxadiazole units demonstrated high sensitivity and selectivity toward fluoride ions, suggesting their utility in developing advanced sensing materials for environmental and biological applications (Zhou et al., 2005).
Anticancer Potential
Research into the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles uncovered a novel apoptosis inducer, highlighting the compound's anticancer potential. This discovery not only presents a new avenue for cancer treatment but also provides insights into the molecular targets associated with these compounds, offering a promising direction for future anticancer drug development (Zhang et al., 2005).
Antimicrobial and Biological Properties
Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives, including those with bromophenyl constituents, have shown significant anti-inflammatory, analgesic, and antibacterial activities. These findings underscore the potential of such compounds in developing new therapeutic agents with minimal side effects (Husain & Ajmal, 2009).
Thermal and Electrochemical Properties
The thermal and electrochemical properties of 1,3,4-oxadiazole derivatives have been extensively studied, with findings indicating their stability and potential applications in materials science. The thermal degradation kinetics and electrochemical behavior of these compounds, particularly those with bromophenyl groups, suggest their suitability in various industrial and technological applications (Arora et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZVWXNFOKUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)
